molecular formula C16H22N2O5 B1681638 Serotonin adipinate CAS No. 13425-34-8

Serotonin adipinate

Cat. No. B1681638
CAS RN: 13425-34-8
M. Wt: 322.36 g/mol
InChI Key: QUDKLAIWRJDCMU-UHFFFAOYSA-N
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Description

Serotonin adipinate is used to treat serotonin insufficiency in surgical patients . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions .


Synthesis Analysis

The synthesis of serotonin (5-HT) begins with the essential amino acid tryptophan, which undergoes hydroxylation (an oxidation reaction) to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT). The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production, and the decarboxylation reaction requires aromatic-L-amino acid decarboxylase .


Molecular Structure Analysis

The molecular formula of Serotonin adipinate is C16H22N2O5 . The exact mass is 322.15 and the molecular weight is 322.360 .


Chemical Reactions Analysis

Serotonin activity is regulated by its rate of synthesis, release, and metabolism. The majority of serotonin is intracellular, allowing for relatively tight control of its concentration. Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .


Physical And Chemical Properties Analysis

The molecular weight of Serotonin adipinate is 322.36 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

Serotonin in Psychoses and Neurological Disorders

Serotonin research has significantly contributed to our understanding of psychoses, highlighting the relationship between serotonergic systems and psychotic states seen in psychiatric disorders such as schizophrenia. This area of research began with the discovery of lysergic acid diethylamide (LSD), psilocybin, and serotonin, leading to the hypothesis that abnormalities in serotonergic systems could be partly responsible for psychotic states. Studies have confirmed the importance of serotonin in both drug-induced and disorder-based psychotic states, providing insights into how serotonergic systems interact with other systems in the brain to affect consciousness and contribute to psychotic disorders (Geyer & Vollenweider, 2008).

Serotonin and the Gut-Brain Connection

Research on serotonin's role in the gastrointestinal (GI) tract has unveiled its significance beyond the central nervous system. Approximately 95% of the body's serotonin is found in the GI tract, where it acts as a paracrine messenger and neurotransmitter, influencing gut motility and the brain-gut connection. This research has paved the way for the use of serotonergic agents in treating GI disorders, underscoring the potential of serotonin in clinical therapeutics for gut disorders (Kim & Camilleri, 2000).

Expanded Biology of Serotonin

The expanded biology of serotonin illustrates its pervasive role in regulating a myriad of biological processes, including cardiovascular function, bowel motility, and platelet aggregation. This broader understanding of serotonin's role has led to the identification of receptor-independent signaling mechanisms, such as "serotonylation," highlighting the complexity and significance of serotonin biology in human health and disease (Berger et al., 2009).

Serotonin in Metabolism Regulation

Recent findings suggest an important role for peripheral serotonin in metabolism, where it enhances nutrient absorption and storage, and modulates insulin secretion, lipogenesis, and the metabolic activity of adipose tissues. These insights into serotonin's role in energy homeostasis and nutrient metabolism offer new perspectives on its potential as a therapeutic target for obesity and metabolic disorders (Yabut et al., 2019).

Serotonin Signaling in GI Disorders

The serotonin signaling system plays a crucial role in GI disorders by modulating gut motility, secretion, and sensation. Serotonin's ability to activate primary afferent neurons and initiate peristaltic and secretory reflexes has significant implications for the treatment of functional GI disorders, such as irritable bowel syndrome (IBS) and functional dyspepsia. The development of selective serotonin agonists and antagonists has shown promise in treating these conditions, highlighting the therapeutic potential of targeting serotonin signaling in GI clinical therapeutics (Gershon & Tack, 2007).

Safety And Hazards

Serotonin syndrome (SS) is a potentially life-threatening condition, which is due to excessive serotonin action on the central and peripheral nervous system. SS is an adverse drug reaction due to serotoninergic medication overdose, mostly via inadvertent interaction of several serotoninergic drugs .

Future Directions

The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action . The serotonin hypothesis of depression is still influential. We aimed to synthesise and evaluate evidence on whether depression is associated with lowered serotonin concentration or activity .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKLAIWRJDCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16031-83-7
Record name Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16031-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80928536
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serotonin adipinate

CAS RN

13425-34-8, 16031-83-7
Record name Serotonin adipinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serotonin adipinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEROTONIN ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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